molecular formula C18H17FO4 B12757382 Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate CAS No. 91503-72-9

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate

Cat. No.: B12757382
CAS No.: 91503-72-9
M. Wt: 316.3 g/mol
InChI Key: DOEZNJRGIBOCSQ-UHFFFAOYSA-N
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Description

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate: is a chemical compound with the molecular formula C18H17FO4. It is known for its unique structural properties, which include a biphenyl group substituted with a fluorine atom and an acetoxymethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate typically involves the esterification of 2-(2-fluoro-4-biphenylyl)propionic acid with acetoxymethyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-4-biphenylyl)propionic acid: The parent acid of the ester.

    2-(2-Fluoro-4-biphenylyl)propionamide: An amide derivative with different chemical properties.

    2-(2-Fluoro-4-biphenylyl)propyl alcohol: A reduced form of the ester.

Uniqueness

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate is unique due to its ester functional group, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

91503-72-9

Molecular Formula

C18H17FO4

Molecular Weight

316.3 g/mol

IUPAC Name

acetyloxymethyl 2-(3-fluoro-4-phenylphenyl)propanoate

InChI

InChI=1S/C18H17FO4/c1-12(18(21)23-11-22-13(2)20)15-8-9-16(17(19)10-15)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3

InChI Key

DOEZNJRGIBOCSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCOC(=O)C

Origin of Product

United States

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